2-{(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolidinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.
Introduction of Substituents: The 3,4-dimethoxyphenyl and 4-fluorophenyl groups are introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the thiazolidinone intermediate with 4-methoxyphenyl acetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazolidinone core.
Reduction: Amino derivatives of the compound.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound’s thiazolidinone core is of interest due to its potential antimicrobial and anti-inflammatory properties. It can be used in studies to develop new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structure allows for the exploration of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-{(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide
- 2-{(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide lies in its specific substituents, which can significantly influence its biological activity and chemical reactivity. The presence of the 4-fluorophenyl group, for example, can enhance its binding affinity to certain molecular targets compared to other similar compounds.
Properties
Molecular Formula |
C28H28FN3O5S |
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Molecular Weight |
537.6 g/mol |
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C28H28FN3O5S/c1-35-22-11-9-20(10-12-22)30-26(33)17-25-27(34)32(28(38-25)31-21-7-5-19(29)6-8-21)15-14-18-4-13-23(36-2)24(16-18)37-3/h4-13,16,25H,14-15,17H2,1-3H3,(H,30,33) |
InChI Key |
DGZDHNMVKALEDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=C(C=C3)F)S2)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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